molecular formula C8H10N2S2 B1621030 1-[3-(Methylthio)phenyl]-2-thiourea CAS No. 71205-41-9

1-[3-(Methylthio)phenyl]-2-thiourea

Cat. No.: B1621030
CAS No.: 71205-41-9
M. Wt: 198.3 g/mol
InChI Key: LXQSOEIIWYHVFA-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Thiourea (B124793) Chemistry Research

1-[3-(Methylthio)phenyl]-2-thiourea is classified as an organosulfur compound due to the presence of a methylthio (-SCH3) group and a thiourea moiety. Organosulfur compounds are a significant area of research due to their diverse applications, including in pharmaceuticals, agriculture, and materials science. The thiourea group, characterized by the N-C(=S)-N linkage, is a key functional group that imparts specific chemical reactivity and has been a cornerstone in the synthesis of a wide array of heterocyclic compounds and molecules with biological significance. Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities.

The synthesis of thiourea derivatives is a well-established field in organic chemistry. rsc.org A common and versatile method for the preparation of unsymmetrically disubstituted thioureas, such as this compound, involves the reaction of an isothiocyanate with a primary or secondary amine. In the case of the title compound, the likely synthetic route would involve the reaction of 3-(methylthio)phenyl isothiocyanate with ammonia (B1221849). This straightforward reaction is widely used due to its efficiency and the ready availability of a diverse range of isothiocyanates and amines, allowing for the creation of large libraries of thiourea derivatives for various screening purposes.

Significance and Research Rationale for this compound Studies

While specific research dedicated solely to this compound is not abundant in publicly available literature, the rationale for its study can be inferred from the broader interest in substituted thiourea derivatives. The primary driver for the synthesis and investigation of such compounds is the quest for new molecules with useful biological activities. Thiourea derivatives have been extensively explored for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.

Historical Overview of Research Trajectories for this compound

A detailed historical research trajectory specifically for this compound is not well-documented in major scientific databases. Its existence is primarily noted through its availability from commercial chemical suppliers, indicating its synthesis for research and development purposes, likely as part of broader chemical libraries for screening.

The general history of thiourea chemistry, however, dates back to the 19th century. The exploration of thiourea and its derivatives has evolved from fundamental studies of their synthesis and reactivity to their application in various fields. In recent decades, the focus has increasingly shifted towards medicinal chemistry, with a significant number of patents and research articles describing the synthesis and biological evaluation of novel thiourea-containing compounds. The study of compounds like this compound would fall within this modern trend of exploring diverse chemical structures for potential therapeutic applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71205-41-9 sigmaaldrich.comoakwoodchemical.com
Molecular Formula C8H10N2S2 oakwoodchemical.com
Molecular Weight 198.31 g/mol sigmaaldrich.comoakwoodchemical.com
Melting Point 143-145 °C oakwoodchemical.com
IUPAC Name N-[3-(methylsulfanyl)phenyl]thiourea sigmaaldrich.com

Table 2: Properties of the Precursor 3-(Methylthio)phenyl isothiocyanate

PropertyValueSource
CAS Number 51333-80-3 nih.gov
Molecular Formula C8H7NS2 nih.gov
Molecular Weight 181.28 g/mol chemwhat.com
Boiling Point 306-307 °C (lit.) chemwhat.com
Density 1.211 g/mL at 25 °C (lit.) chemwhat.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylsulfanylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQSOEIIWYHVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072290
Record name [3-(Methylthio)phenyl]thiourea
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Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71205-41-9
Record name N-[3-(Methylthio)phenyl]thiourea
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(3-(methylthio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071205419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N-[3-(methylthio)phenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [3-(Methylthio)phenyl]thiourea
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Synthetic Methodologies and Derivatization Strategies for 1 3 Methylthio Phenyl 2 Thiourea

Established Synthetic Pathways and Reaction Mechanisms

The primary and most established method for synthesizing N-aryl thioureas, including 1-[3-(Methylthio)phenyl]-2-thiourea, involves the reaction of an appropriately substituted phenyl isothiocyanate with a suitable amine source. In this case, the synthesis commences with 3-(methylthio)phenyl isothiocyanate and a source of ammonia (B1221849), such as aqueous or alcoholic ammonia.

The reaction mechanism is a nucleophilic addition. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This attack leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final stable thiourea (B124793) product. The general scheme for this synthesis is a cornerstone in the preparation of a wide array of thiourea derivatives. mdpi.comgoogle.com

Alternative pathways include the reaction of 3-(methylthio)aniline (B157570) with a thiocarbonyl transfer reagent. One common method involves reacting the aniline (B41778) with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid chloride (like benzoyl chloride) to form an intermediate N-acylthiourea, which is then hydrolyzed to the desired thiourea. nih.govorgsyn.org Another approach is the direct reaction of the aniline with carbon disulfide in the presence of a base, which proceeds via a dithiocarbamate (B8719985) salt intermediate. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of thiourea synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the nature and concentration of reactants and catalysts.

For the synthesis of thioureas from isothiocyanates and amines, the reaction is often carried out at room temperature or with gentle heating. google.comresearchgate.net Solvents such as acetone, ethanol, or dichloromethane (B109758) are commonly employed. google.comnih.gov The use of excess amine can drive the reaction to completion, but this may complicate purification.

Research on the synthesis of various thiourea derivatives has demonstrated that systematic optimization can significantly improve yields. For instance, studies on multicomponent reactions to form thioureas have shown the impact of solvent systems and temperature on reaction time and yield. researchgate.net While specific optimization data for this compound is not extensively published, the principles from analogous syntheses are directly applicable.

Table 1: Illustrative Optimization Parameters for a General Thiourea Synthesis

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Water800.589
2Water (no base)8024Traces
3Water:Acetonitrile (B52724) (9:1)80192
4Water:Acetonitrile (9:1)60481

This table is a generalized representation based on findings for thiourea synthesis and illustrates how changing conditions can affect the outcome. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas to reduce environmental impact. These methods focus on minimizing the use of hazardous solvents, reducing energy consumption, and improving atom economy.

One prominent green approach is mechanochemical synthesis , which involves conducting reactions in a ball mill in the absence of a solvent or with minimal amounts of a liquid assistant (liquid-assisted grinding, LAG). nih.govrsc.org This technique has been successfully used to synthesize various thioureas from amines and isothiocyanates in quantitative yields, often with shorter reaction times and simpler work-up procedures. rsc.org

Another sustainable method is the use of water as a reaction medium. organic-chemistry.org "On-water" reactions can be surprisingly effective for the synthesis of unsymmetrical thioureas, offering benefits such as simple product isolation via filtration and the avoidance of toxic volatile organic compounds (VOCs). organic-chemistry.org The synthesis of this compound could potentially be adapted to these green protocols, using 3-(methylthio)phenyl isothiocyanate and an amine source under mechanochemical or aqueous conditions.

Functionalization and Derivatization Approaches

Functionalization and derivatization are key strategies to create structurally related analogs of this compound. These modifications can be used to explore structure-activity relationships in various chemical and biological contexts.

Synthesis of Structurally Modified Analogs of this compound

The synthesis of structurally modified analogs can be achieved by altering either the phenyl ring or the thiourea moiety.

Modification of the Phenyl Ring: Analogs can be prepared by starting with different substituted anilines or phenyl isothiocyanates. For example, using anilines with different substitution patterns or functional groups in place of the methylthio group would yield a diverse library of phenylthiourea (B91264) derivatives. The synthesis of various N-acyl thiourea derivatives with different substituents on the aryl ring has been widely reported. mdpi.comnih.gov

Substitution on the Thiourea Nitrogens: The N-H protons of the thiourea group are reactive and can be substituted. For instance, reacting 3-(methylthio)phenyl isothiocyanate with a primary or secondary amine instead of ammonia would yield N,N'-disubstituted or N,N,N'-trisubstituted thioureas, respectively. nih.gov This approach allows for the introduction of a wide range of alkyl, aryl, or heterocyclic groups.

Table 2: Examples of Structurally Modified Thiourea Analogs

Starting AmineResulting Thiourea Derivative
AmmoniaThis compound
Methylamine1-Methyl-3-[3-(methylthio)phenyl]thiourea
Aniline1-Phenyl-3-[3-(methylthio)phenyl]thiourea
2-Aminothiazole (B372263)1-[3-(Methylthio)phenyl]-3-(1,3-thiazol-2-yl)thiourea

Regioselective Synthesis Strategies

Regioselectivity is crucial in the synthesis of specifically substituted aromatic compounds like this compound. The control over the position of substituents on the phenyl ring determines the identity of the final product.

The synthesis of the target compound must begin with a starting material that already possesses the desired 1,3-substitution pattern. The key precursor is 3-(methylthio)aniline . The synthesis of this precursor itself requires a regioselective strategy, which is typically achieved through multi-step synthesis starting from a commercially available precursor like 3-nitroaniline (B104315) or 3-aminophenol.

When considering further derivatization of the this compound molecule, such as introducing a second substituent onto the phenyl ring via electrophilic aromatic substitution, the directing effects of the existing groups become paramount. The methylthio (-SCH₃) group and the thiourea (-NHCSNH₂) group are both ortho-, para-directing activators. Therefore, electrophilic substitution would be expected to occur at positions 2, 4, or 6 of the phenyl ring. Achieving regiocontrol to favor one position over the others would require careful selection of reagents and reaction conditions, a common challenge in synthetic organic chemistry. researchgate.netrsc.orgrsc.org The development of methodologies to control the regiochemical outcome is an active area of research, often involving varying reaction conditions or using specific catalysts to favor a particular isomer. rsc.orgrsc.org

Advanced Structural Elucidation and Conformational Analysis of 1 3 Methylthio Phenyl 2 Thiourea

Spectroscopic Interrogation Techniques

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure, bonding, and electronic environment of 1-[3-(Methylthio)phenyl]-2-thiourea. Each technique offers a unique window into the compound's characteristics, from atomic connectivity to the vibrations of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular architecture of organic compounds. For this compound, both ¹H and ¹³C NMR would provide detailed information on the chemical environment of each atom.

In ¹H NMR spectroscopy, the aromatic protons on the phenyl ring are expected to exhibit complex splitting patterns in the range of δ 7.0–7.5 ppm, with their exact shifts and multiplicities determined by their position relative to the electron-donating methylthio group and the thiourea (B124793) substituent. The protons of the N-H groups in the thiourea moiety would likely appear as broad singlets, with chemical shifts highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. For the related compound 1,3-diphenyl-2-thiourea, the N-H proton signal appears at δ 9.75 ppm in DMSO-d₆. chemicalbook.com The methylthio (S-CH₃) group should produce a sharp singlet, typically appearing in the upfield region around δ 2.5 ppm.

In ¹³C NMR spectroscopy, the thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to resonate at a significantly downfield chemical shift, often in the range of δ 175-180 ppm, as seen in related aryl thioureas. nih.gov The aromatic carbons would appear in the typical δ 110–150 ppm region, with the carbon attached to the methylthio group showing a characteristic shift. The carbon of the methylthio group itself would be found far upfield.

Conformational dynamics, such as rotation around the C(S)-N bond, can influence NMR spectra. While distinct cis and trans conformers can sometimes be observed, interconversion is often rapid at ambient temperatures, leading to motionally averaged signals in the NMR spectrum. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogous Compounds

NucleusFunctional GroupPredicted Chemical Shift (ppm)Reference Analog and Observed Shift
¹H Ar-H (Aromatic)~ 7.0 - 7.51,3-Diphenyl-2-thiourea: 7.12 - 7.50 chemicalbook.com
N-H (Thiourea)~ 9.71-Phenyl-2-thiourea: 9.70 chemicalbook.com
S-CH₃ (Methylthio)~ 2.5N,N′-Bis[2-(dimethylamino)phenyl]thiourea (N-CH₃): 2.64 nih.gov
¹³C C=S (Thiocarbonyl)~ 178N,N′-Bis[2-(dimethylamino)phenyl]thiourea: 178.66 nih.gov
Ar-C (Aromatic)~ 110 - 150General range for substituted benzenes
S-CH₃ (Methylthio)~ 15General range for methylthio groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For this compound, these techniques are crucial for confirming the presence of the key thiourea and methylthio moieties.

The IR spectrum is expected to be dominated by several key absorptions. The N-H stretching vibrations of the thiourea group typically appear as one or more bands in the region of 3100–3500 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding and the conformational state of the molecule. acs.org For instance, in 3-acetyl-1-(3-methylphenyl)thiourea (B2368935), the N-H stretch is observed at 3163.7 cm⁻¹. nih.gov The C-N stretching vibrations, coupled with N-H bending, give rise to strong bands in the 1300–1500 cm⁻¹ region. The C=S (thiocarbonyl) stretching vibration is a particularly important diagnostic peak. Due to its coupling with other modes, it can appear over a broad range, but a characteristic absorption for related compounds is often found between 690 cm⁻¹ and 850 cm⁻¹. nih.govresearchgate.net The C-S stretching of the methylthio group would be expected in the 600–800 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=S bond often gives a strong Raman signal. In studies of 1,3-diphenylthiourea, bands in the 1168-1345 cm⁻¹ range have been assigned to C-N stretching modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Based on Analogous Compounds

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference Analog and Observed Frequency
N-H StretchThiourea (R-NH-C(S)-NH₂)3100 - 35003-Acetyl-1-(3-methylphenyl)thiourea: 3163.7 cm⁻¹ nih.gov
C-N StretchThiourea1300 - 15001,3-Diphenylthiourea: ~1341 cm⁻¹ (DFT) researchgate.net
C=S StretchThiocarbonyl690 - 8503-Acetyl-1-(3-methylphenyl)thiourea: 693.3 cm⁻¹ nih.gov
C-S StretchMethylthio (Ar-S-CH₃)600 - 800General range for aryl sulfides

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from its phenylthiourea (B91264) chromophore. Typically, aromatic thioureas exhibit intense absorption bands in the UV region corresponding to π→π* transitions associated with the phenyl ring and the C=S group. A weaker, lower-energy absorption corresponding to the n→π* transition of the thiocarbonyl group may also be observed. While specific experimental data for this compound is not prominently available in the surveyed literature, studies on analogous compounds confirm these general features. researchgate.net Emission spectroscopic studies, such as fluorescence, would depend on the molecule's ability to relax from its excited state via radiative pathways, which is often inefficient for simple thioureas.

Mass spectrometry (MS) is a powerful technique for confirming molecular weight and elucidating structure through fragmentation analysis. Beyond simple molecular ion confirmation, advanced MS techniques reveal detailed fragmentation pathways that corroborate the proposed structure of this compound.

The molecular ion [M]⁺• would be observed at m/z 198. The fragmentation of thiourea derivatives is well-documented and typically involves several key pathways. chemicalbook.comtsijournals.com One common fragmentation route is the loss of a thiocyanic acid molecule (HNCS), which would lead to a significant fragment ion. Another expected fragmentation is the cleavage of the C-S bond of the methylthio group, resulting in the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). Fragmentation of the phenyl ring and cleavage at the C-N bonds are also anticipated.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated. For the [M+H]⁺ adduct of this compound, the predicted CCS is 137.8 Ų. uni.lu

Table 3: Predicted Mass Spectrometric Fragments for this compound

m/z (Predicted)Proposed Fragment Structure/IdentityFragmentation Pathway
198[C₈H₁₀N₂S₂]⁺•Molecular Ion [M]⁺•
183[C₇H₇N₂S₂]⁺[M - CH₃]⁺
152[C₇H₈N₂S]⁺•Loss of S from thiocarbonyl (rearrangement) or loss of •SCH₂
139[C₇H₉N₂S]⁺[M - HNCS]⁺
93[C₆H₅NH₂]⁺•Aniline (B41778) radical cation from cleavage

X-ray Crystallographic Studies and Crystal Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related compounds allows for a detailed prediction of its likely solid-state characteristics and phenomena.

The conformation of thiourea derivatives is typically defined by the orientation of the substituents relative to the C=S bond. A key feature in the crystal packing of many N-substituted thioureas is the formation of hydrogen-bonded dimers. researchgate.net These dimers are often centrosymmetric and form a robust eight-membered ring motif, or synthon, described by the notation {···HNCS}₂. researchgate.netnih.gov This motif involves two molecules linked by a pair of N-H···S hydrogen bonds.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements and/or conformations, is a well-known phenomenon in thiourea derivatives. researchgate.netsemanticscholar.org These different crystal forms can arise from variations in molecular conformation (e.g., syn vs. anti orientation of N-H bonds) and different hydrogen-bonding patterns.

A clear example is seen in 1,3-bis(2-chlorophenyl)thiourea, which exists in both monoclinic and orthorhombic polymorphs. nih.gov In the orthorhombic form, the N-H atoms are in an anti disposition, which facilitates the formation of the classic eight-membered {···HNCS}₂ hydrogen-bonded synthon. In contrast, the monoclinic polymorph features a syn conformation of the N-H atoms. This different conformation prevents the formation of the dimer synthon and instead leads to a crystal packing arrangement of zigzag chains formed through N-H···S hydrogen bonds. nih.gov Given this precedent, it is highly probable that this compound could also exhibit polymorphism, with potential variations in hydrogen bonding leading to different packing motifs and physicochemical properties.

Table 4: Crystallographic Data for Two Polymorphs of 1,3-Bis(2-chlorophenyl)thiourea as a Case Study for Polymorphism in Thioureas

ParameterOrthorhombic PolymorphMonoclinic PolymorphReference
N-H Conformation AntiSyn nih.gov
H-Bonding Motif Centrosymmetric Dimer {···HNCS}₂Zigzag Chain nih.gov
Crystal System OrthorhombicMonoclinic nih.gov
Space Group P bcaP 2₁/c nih.gov
a (Å) Not specified in abstract11.9999 (3) nih.gov
b (Å) Not specified in abstract14.6811 (3) nih.gov
c (Å) Not specified in abstract8.0806 (2) nih.gov
β (°) 90109.509 (1) nih.gov
V (ų) Not specified in abstract1341.84 (5) nih.gov

Co-crystallization Strategies

The deliberate design of multi-component crystals, or co-crystals, offers a powerful strategy to modulate the physicochemical properties of a target molecule without altering its covalent structure. In the context of this compound, co-crystallization can be envisioned as a means to influence its solubility, stability, and bioavailability. While specific co-crystallization studies involving this compound are not extensively documented in publicly available literature, general principles of crystal engineering for thiourea-based compounds provide a predictive framework.

The thiourea moiety is an excellent hydrogen bond donor through its N-H groups and a competent hydrogen bond acceptor via the sulfur atom. This dual functionality allows for the formation of robust and predictable supramolecular synthons. Common co-formers for thioureas include molecules with complementary hydrogen bonding sites, such as carboxylic acids, amides, and pyridyl derivatives.

For instance, the formation of a co-crystal between this compound and a dicarboxylic acid could lead to the assembly of extended hydrogen-bonded networks. The N-H donors of the thiourea can interact with the carboxylic acid's carbonyl oxygen acceptors, while the thiourea's sulfur atom can engage in weaker interactions. The selection of the co-former's geometry and functionality is crucial in directing the final crystal packing.

Table 1: Potential Co-formers and Supramolecular Synthons for this compound

Co-former TypePotential Hydrogen Bonding MotifsExpected Outcome
Carboxylic AcidsN-H···O=C (acid), C=S···H-O (acid)Formation of robust R2,2(8) or larger ring motifs, potentially leading to layered or chain-like structures.
Pyridyl-containing compoundsN-H···N (pyridyl)Directional interactions leading to the formation of discrete co-crystals or extended networks.
AmidesN-H···O=C (amide), N-H (amide)···S=CComplementary hydrogen bonding resulting in well-defined multi-component assemblies.

The methylthio substituent on the phenyl ring can also play a role in directing the crystal packing through weaker interactions such as C-H···S or C-H···π interactions, adding another layer of control in the design of co-crystals. The exploration of these co-crystallization strategies holds promise for the development of new solid forms of this compound with tailored properties.

Conformational Analysis and Tautomerism Studies

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure and the potential for existing in different tautomeric forms.

Theoretical and Experimental Conformational Preference Determination

In similar phenylthiourea derivatives, the thiourea group (N-C(=S)-N) tends to be planar or nearly planar. The conformation of the N-H bonds relative to the C=S bond can be described as syn or anti. In the solid state, many N-arylthioureas adopt a conformation where the N-H bond adjacent to the aryl group is anti to the C=S bond, which minimizes steric hindrance.

Computational modeling, using methods like Density Functional Theory (DFT), can be employed to predict the relative energies of different conformers. For this compound, key conformational parameters include the dihedral angles between the phenyl ring and the thiourea plane. Studies on related compounds have shown that this dihedral angle can vary, influencing the degree of conjugation between the aromatic ring and the thiourea backbone. For example, in 3-acetyl-1-(3-methylphenyl)thiourea, the dihedral angle between the phenyl ring and the side chain is reported to be 14.30(7)°. nih.gov

Table 2: Predicted Conformational Data for this compound based on Analogous Structures

ParameterPredicted Value/RangeBasis of Prediction
Thiourea Moiety PlanarityNear planarCommon feature in crystal structures of thiourea derivatives.
Dihedral Angle (Phenyl-N-C=S)10-70°Analogy with related crystal structures like 3-acetyl-1-(3-methylphenyl)thiourea and 1-Methyl-3-phenyl-thiourea. nih.govnih.gov
N-H ConformationPredominantly anti for the N-H proximal to the phenyl ringSteric considerations and observations in related structures.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in solution can provide information about the time-averaged conformation. The chemical shifts of the N-H protons can be indicative of their involvement in intramolecular hydrogen bonding and their orientation relative to the C=S bond.

Investigation of Tautomeric Forms

This compound can theoretically exist in two tautomeric forms: the thione form (A) and the thiol form (B).

The thione form is generally the more stable tautomer for most thiourea derivatives in the solid state and in solution. nih.gov The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Computational studies on simple thioureas have shown that the thione tautomer is energetically favored. winona.edu The energy difference between the tautomers can be calculated using quantum chemical methods. For this compound, the presence of the electron-donating methylthio group is not expected to significantly shift the equilibrium towards the thiol form under normal conditions.

Table 3: Predicted Relative Stability of Tautomers for this compound

Tautomeric FormPredicted Relative StabilityInfluencing Factors
Thione (A)More stableGenerally observed for thiourea derivatives. nih.gov
Thiol (B)Less stableEquilibrium can be shifted by solvent polarity and pH.

Spectroscopic methods can be used to probe the tautomeric equilibrium. For instance, in the infrared (IR) spectrum, the presence of a strong C=S stretching vibration is characteristic of the thione form. The disappearance of this band and the appearance of a S-H stretching band would indicate the presence of the thiol tautomer. To date, there is no direct experimental evidence from techniques like IR or NMR spectroscopy to suggest that this compound exists in its thiol form to any significant extent under standard conditions.

Computational and Theoretical Chemistry Investigations of 1 3 Methylthio Phenyl 2 Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 1-[3-(Methylthio)phenyl]-2-thiourea, DFT calculations can provide profound insights into its fundamental chemical nature.

The electronic structure of a molecule is pivotal in determining its reactivity and spectroscopic behavior. DFT calculations are commonly employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

For phenylthiourea (B91264) derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea (B124793) moiety and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the phenyl ring and the C=S bond. The presence of a methylthio (-SCH3) group at the meta-position of the phenyl ring in this compound is expected to influence the HOMO and LUMO energy levels. The methylthio group can act as a weak electron-donating group through resonance, which would likely raise the HOMO energy level, making the molecule more susceptible to oxidation.

A representative study on acyl thiourea derivatives calculated HOMO-LUMO energy gaps to be in the range of 3.59 to 3.95 eV. mdpi.com It is anticipated that the HOMO-LUMO gap for this compound would fall within a similar range, indicating a stable electronic structure.

Table 1: Representative Frontier Molecular Orbital Energies for a Phenylthiourea Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-2.5
HOMO-LUMO Gap (ΔE)3.7

Note: The data in this table is representative of typical values found for phenylthiourea derivatives and is intended for illustrative purposes.

DFT calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons, the N-H protons of the thiourea group, and the methyl protons of the methylthio group. The chemical shifts of the aromatic protons would be influenced by the positions of the methylthio and thiourea substituents. Similarly, the 13C NMR spectrum would provide characteristic signals for the carbon atoms of the phenyl ring, the thiocarbonyl carbon (C=S), and the methyl carbon. DFT calculations can help in the precise assignment of these signals. mdpi.comnih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net Phenylthiourea derivatives typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions are generally associated with the phenyl ring and the C=S group, while the n→π* transitions involve the non-bonding electrons on the sulfur and nitrogen atoms. The substitution pattern on the phenyl ring affects the wavelength of maximum absorption (λmax). For this compound, the methylthio group might cause a slight bathochromic (red) shift in the absorption bands compared to unsubstituted phenylthiourea.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR spectrum. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching vibrations (around 3300 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=S stretching (around 700-800 cm⁻¹), and C-N stretching vibrations. researchgate.netnih.gov Comparing the calculated spectrum with an experimental one can confirm the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Phenylthiourea Derivative

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching3350 - 3150
C-H (aromatic)Stretching3100 - 3000
C-H (methyl)Stretching2980 - 2850
C=SStretching800 - 700
C-NStretching1400 - 1300

Note: The data in this table is representative of typical values found for phenylthiourea derivatives and is intended for illustrative purposes.

DFT provides a framework for calculating various reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. The Fukui function, f(r), is a key local reactivity descriptor that indicates the most likely sites for nucleophilic and electrophilic attacks. researchgate.netacs.org It measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netacs.org

For this compound, the Fukui functions would likely indicate that the sulfur atom is the most probable site for electrophilic attack due to its high nucleophilicity. The nitrogen atoms of the thiourea moiety would also exhibit nucleophilic character. Conversely, the carbon atom of the thiocarbonyl group (C=S) and certain carbon atoms in the phenyl ring would be the preferred sites for nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT that visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

This compound, like other diaryl thioureas, can exist in different conformations due to the rotation around the C-N bonds. nih.gov The two main conformers are typically referred to as syn and anti, depending on the orientation of the phenyl ring with respect to the thiocarbonyl group. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. researchgate.net

The solvent environment plays a crucial role in determining the preferred conformation. In polar solvents like water, conformations that allow for favorable hydrogen bonding interactions with solvent molecules will be stabilized. MD simulations explicitly including solvent molecules can provide a realistic representation of the conformational landscape of this compound in solution. acs.org These simulations can track the fluctuations of dihedral angles and intermolecular interactions over time, revealing the dynamic equilibrium between different conformers.

Thiourea derivatives are known to exhibit a wide range of biological activities, which often stem from their ability to interact with specific biological targets such as enzymes or receptors. mdpi.com MD simulations are a powerful tool to study the dynamics of ligand-target interactions at an atomic level.

If a potential biological target for this compound is identified, MD simulations can be performed on the ligand-protein complex. These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site, the stability of the complex over time can be assessed.

Key Interacting Residues: MD simulations can identify the specific amino acid residues in the protein that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. acs.org

Conformational Changes: The binding of the ligand can induce conformational changes in the protein, which can be crucial for its biological function. MD simulations can capture these dynamic changes. acs.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that correlate the physicochemical properties or biological activities of compounds with their molecular structures. These models are founded on the principle that the structure of a molecule dictates its properties and activities. mdpi.com By establishing a mathematical relationship between molecular descriptors and an observed endpoint (like solubility, toxicity, or enzyme inhibition), QSAR/QSPR models serve as powerful predictive tools in drug discovery and materials science. aidic.it They facilitate the virtual screening of large chemical libraries, prioritize compounds for synthesis and testing, and guide the rational design of new molecules with enhanced potency or desired characteristics, thereby saving significant time and resources. biointerfaceresearch.com

Development of Predictive Models for Related Analogs

While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively documented in public literature, numerous predictive models have been developed for structurally related phenylthiourea analogs. These studies provide a robust framework for understanding how the structural features of this class of compounds influence their biological activity and for predicting the potential activity of new derivatives, including the title compound.

A key approach in developing these models is to synthesize a series of related compounds and evaluate their biological activity in vitro. For instance, in a study on N-benzoyl-N'-phenylthiourea derivatives, a series of analogs were synthesized and tested for their cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.idubaya.ac.id The resulting data, which links chemical structure to biological activity (IC50 values), forms the basis for the QSAR model. ubaya.ac.id

The development process typically involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities is compiled. This set is usually divided into a training set, used to build the model, and a test set, used to validate its predictive power. youtube.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated.

Feature Selection: Statistical methods are employed to select the most relevant descriptors that have the strongest correlation with the biological activity. researchgate.net

Model Generation: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the selected descriptors to the activity.

Validation: The model's statistical significance and predictive ability are rigorously assessed using the test set and various statistical metrics (e.g., r², q², F-test). ubaya.ac.id

For example, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives yielded a predictive model for their cytotoxic activity against MCF-7 cancer cells. The best-fit QSAR equation was determined to be: Log 1/IC50 = 0.354 π + 0.064 ubaya.ac.id

This equation demonstrates a direct, quantifiable relationship between the lipophilicity (represented by the descriptor π) of the substituents on the phenyl ring and the anticancer activity of the compounds. ubaya.ac.id The statistical validation of this model, including a high correlation coefficient (r = 0.922) and a significant F-test value (F = 16.953), confirms its reliability. ubaya.ac.idubaya.ac.id Such validated models for phenylthiourea analogs are invaluable for predicting the activity of similar compounds like this compound and for designing new, potentially more potent, derivatives. ubaya.ac.id

Descriptors for Biological Activity (in vitro) and Physicochemical Behavior

The selection of appropriate molecular descriptors is a critical step in QSAR/QSPR modeling, as they encode the structural information that determines a compound's activity and properties. For thiourea derivatives, a variety of descriptors have been shown to be influential. These can be broadly categorized into electronic, steric, and hydrophobic (lipophilic) descriptors.

Hydrophobic Descriptors: Lipophilicity is a crucial factor governing how a molecule interacts with biological membranes and hydrophobic pockets of enzymes or receptors.

π (Hansch-Fujita constant): This descriptor quantifies the lipophilicity of a specific substituent. In the QSAR model for N-benzoyl-N'-phenylthiourea derivatives, the π value of the substituent on the phenyl ring was the most critical descriptor, indicating that increasing the lipophilicity of the substituent enhances cytotoxic activity. ubaya.ac.id

Electronic Descriptors: These descriptors relate to the electronic properties of a molecule, which are fundamental to its reactivity and ability to form intermolecular interactions like hydrogen bonds and electrostatic interactions.

Energy of the Highest Occupied Molecular Orbital (EHOMO): Low EHOMO values in some thiourea analogs have been linked to higher cytotoxicity, suggesting that these compounds are better electron acceptors in interactions with biological targets. researchgate.net

Ionization Potential: QSAR studies on certain pyridylalkylamine-derived thioureas found that compounds with a high ionization potential exhibited greater cytotoxicity. researchgate.net

Dipole Moment: This descriptor can influence a compound's solubility and its ability to engage in dipole-dipole interactions with a target receptor.

Steric and Topological Descriptors: These descriptors describe the size, shape, and connectivity of a molecule, which are important for determining how well it fits into a receptor's binding site.

Molar Refractivity (CMR): This parameter relates to the volume of the molecule and its polarizability. ubaya.ac.id

The table below presents data from a QSAR study on N-benzoyl-N'-phenylthiourea derivatives, illustrating the relationship between a hydrophobic descriptor (π) and cytotoxic activity.

CompoundSubstituent (R)π (Hydrophobicity)IC50 (µM)Log 1/IC50
1 H0.001.83-0.26
2 2-Cl0.710.450.35
3 3-Cl0.710.650.19
4 4-Cl0.710.520.28
5 2,4-diCl1.420.260.59
Data sourced from a study on N-benzoyl-N'-phenylthiourea derivatives and their cytotoxic activity. ubaya.ac.id

This data clearly shows that as the hydrophobicity (π value) of the substituent increases, the IC50 value tends to decrease, signifying higher cytotoxic potency. Such established relationships are fundamental for predicting the biological activity of this compound and for guiding the synthesis of novel, more effective analogs.

Mechanistic Biological Studies of 1 3 Methylthio Phenyl 2 Thiourea in Vitro Focus

Enzyme Inhibition and Modulation Mechanisms (In Vitro)

Thiourea (B124793) and its derivatives are recognized for their potent enzyme inhibitory activities. researchgate.net The core thiourea moiety is crucial for these interactions, often involving chelation of metal ions within enzyme active sites or forming hydrogen bonds with key amino acid residues. nih.govnih.gov

Kinetic studies are fundamental to understanding how an inhibitor interacts with an enzyme—whether it binds to the active site, an allosteric site, or the enzyme-substrate complex. For various thiourea derivatives, different modes of inhibition have been observed against key enzymatic targets like urease and tyrosinase.

For instance, studies on indole-thiourea derivatives have demonstrated competitive inhibition of tyrosinase, indicating that the inhibitor directly competes with the substrate for binding to the enzyme's active site. mdpi.com In contrast, some 1-aroyl-3-phenylthiourea hybrids exhibit non-competitive inhibition against urease, suggesting they bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov Yet another mode, uncompetitive inhibition, was observed for certain 1,3,4-thiadiazole (B1197879) derivatives bearing a Schiff base, which implies the inhibitor binds only to the enzyme-substrate complex. nih.gov

The specific kinetic profile of 1-[3-(Methylthio)phenyl]-2-thiourea would depend on its interaction with the target enzyme, but the data from related compounds highlight the versatile inhibitory mechanisms within this chemical class.

Table 1: Examples of Kinetic Inhibition by Thiourea Derivatives

Derivative Class Enzyme Target Inhibition Mode Reference
Indole-thiourea Tyrosinase Competitive mdpi.com
1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea Urease Non-competitive nih.gov
1,3,4-Thiadiazole-Schiff Base Tyrosinase Uncompetitive nih.gov

Molecular docking simulations provide critical insights into the binding conformations and interactions between an inhibitor and its target enzyme at a molecular level. Such studies on phenylthiourea (B91264) derivatives have elucidated their binding modes within the active sites of enzymes like urease and tyrosinase.

In studies with urease, the thiourea scaffold plays a central role. The sulfur and nitrogen atoms are key to the interaction, often forming hydrogen bonds and coordinating with the nickel ions in the enzyme's active site. nih.govnih.gov For example, docking studies of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids revealed that the sulfur atom can form a hydrogen bond with the amino acid residue Arg439, while the amino group interacts with Ala636. nih.gov

For tyrosinase, a copper-containing enzyme, docking models suggest that thiourea derivatives can block the binuclear copper active site. indexcopernicus.com Key interactions often involve hydrogen bonding with residues at the periphery of the active site, which orients the inhibitor to obstruct substrate access. indexcopernicus.commdpi.com The specific interactions for this compound would be influenced by the 3-(methylthio)phenyl group, which would affect its orientation and bonding within the active site.

Table 2: Key Amino Acid Interactions for Thiourea Derivatives with Enzymatic Targets

Enzyme Key Interacting Residues Type of Interaction Reference
Urease Arg439, Ala636 Hydrogen Bonding nih.gov
Tyrosinase N81, H263, M280, N260 Substrate Binding, π-π Stacking mdpi.com

Urease and tyrosinase are well-validated targets for thiourea-based inhibitors. Urease is a nickel-dependent enzyme crucial for the survival of certain pathogens, such as Helicobacter pylori, making its inhibition a key therapeutic strategy. dp.tech Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis, and its inhibitors are sought after for treating hyperpigmentation disorders. indexcopernicus.commdpi.com

Numerous studies have synthesized and evaluated libraries of thiourea derivatives, demonstrating potent inhibitory activity against these enzymes. The inhibitory concentration (IC₅₀) values for these compounds are often in the low micromolar to nanomolar range, sometimes surpassing the potency of standard inhibitors like thiourea itself for urease or kojic acid for tyrosinase. nih.govmdpi.comresearchgate.net The efficacy is highly dependent on the nature and position of substituents on the phenyl ring. nih.gov While the specific IC₅₀ value for this compound is not reported, the extensive data on analogous compounds strongly support its potential as an inhibitor of these enzymes.

Table 3: Inhibitory Potency (IC₅₀) of Representative Thiourea Derivatives

Compound Class Enzyme Target IC₅₀ Value (µM) Standard Inhibitor (IC₅₀ µM) Reference
1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid (4i) Jack Bean Urease 0.0019 Thiourea (4.7455) nih.gov
Indole-thiourea derivative (4b) Mushroom Tyrosinase 5.9 Kojic Acid (16.4) mdpi.commdpi.com
Hydrazine clubbed 1,3-thiazole Jack Bean Urease 0.11 - 0.44 Thiourea (0.49) researchgate.net

Receptor Binding and Signaling Pathway Modulation (In Vitro)

Beyond direct enzyme inhibition, thiourea derivatives can modulate cellular functions by interacting with receptors and influencing intracellular signaling cascades. These interactions can lead to a range of pharmacological effects.

The ability of thiourea derivatives to act as ligands for specific receptors has been explored. For example, a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) thiourea derivatives were studied for their interaction with the human adenosine (B11128) A₂A receptor (AA₂AR), a target for Parkinson's disease treatment. indexcopernicus.com Molecular docking studies showed that these compounds could fit into the inhibitor binding cavity of the receptor, exhibiting both hydrophilic and lipophilic interactions. indexcopernicus.com This suggests that phenylthiourea compounds, potentially including this compound, could be designed to target specific G-protein coupled receptors, although specific binding studies for this compound are lacking.

Thiourea derivatives have been shown to modulate various intracellular signaling pathways, often leading to cytotoxic or anti-inflammatory effects.

In cancer cell lines, certain 3-(trifluoromethyl)phenylthiourea (B159877) derivatives have been found to induce apoptosis (programmed cell death). nih.gov These compounds were shown to significantly increase late apoptosis in colon cancer and leukemia cell lines. nih.gov Furthermore, these derivatives acted as inhibitors of interleukin-6 (IL-6) secretion, a cytokine involved in inflammation and cancer progression. nih.gov Other thiourea derivatives have been found to inhibit kinases involved in cell cycle regulation, such as Pim1 kinase, leading to cell cycle arrest. nih.gov The integration of heterocyclic moieties into the thiourea structure can enhance their ability to interact with molecular targets and modify cellular signaling. mdpi.com These findings highlight potential mechanisms through which this compound could exert biological activity in cellular systems.

Antioxidant and Radical Scavenging Mechanisms (In Vitro)

The antioxidant potential of thiourea derivatives is a subject of considerable scientific interest. These compounds, including this compound, are investigated for their ability to counteract oxidative stress, a key factor in various pathological conditions.

Molecular Pathways of Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to cellular damage. rsc.orgnih.gov Thiourea derivatives are known to possess ROS scavenging capabilities. The general mechanism involves the donation of a hydrogen atom from the thiourea moiety to a free radical, thereby neutralizing it. The presence of sulfur and nitrogen atoms in the thiourea structure contributes to its antioxidant activity. mdpi.comnih.gov

The molecular pathways involved in ROS scavenging by thiourea derivatives can be complex. They can directly interact with and neutralize various ROS, including superoxide (B77818) anions and hydroxyl radicals. nih.gov This process helps to mitigate the damaging effects of oxidative stress on cellular components like lipids, proteins, and DNA. nih.gov Some studies suggest that the antioxidant activity is also influenced by the nature of substituents on the phenyl ring. The methylthio group in this compound, for instance, may modulate its radical scavenging capacity.

Characterization of Redox Potential

Antimicrobial Action Mechanisms (In Vitro)

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens. mdpi.commdpi.com The investigation into their mechanisms of action is crucial for the development of new antimicrobial agents to combat drug-resistant strains.

Investigation of Bacterial or Fungal Target Interactions

The antimicrobial action of thiourea derivatives is often attributed to their interaction with essential bacterial or fungal cellular components. One of the proposed mechanisms is the disruption of cell wall synthesis. The peptidoglycan layer, a crucial component of the bacterial cell wall, can be a target for these compounds, leading to cell lysis and death. fip.org

Another significant target is DNA replication. Some thiourea derivatives have been shown to inhibit DNA polymerase III, an enzyme essential for bacterial DNA replication. nih.govnih.govmdpi.com By interfering with this process, the compounds effectively halt bacterial proliferation. The specific interactions can involve competitive inhibition at the active site of the enzyme. mdpi.com Additionally, some derivatives are reported to inhibit topoisomerase IV, another key enzyme in bacterial DNA replication. nih.gov

The following table summarizes the inhibitory activity of some thiourea derivatives against various bacterial strains:

Compound/DerivativeBacterial StrainMIC (µg/mL)
Thiourea derivativesS. aureus, E. faecalis, E. coli, P. aeruginosa>5000 to 1250
Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffoldS. aureus, S. epidermidis (Gram-positive cocci)4-32
Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffoldMethicillin-resistant S. aureus4-64
Thiourea derivatives with 3-(trifluoromethyl)phenyl moietyGram-positive cocci (standard and hospital strains)0.25-16
TD4 (a thiourea derivative)S. aureus, MRSA, S. epidermidis, E. faecalis2-16

MIC: Minimum Inhibitory Concentration

Biofilm Formation Inhibition Mechanisms (in vitro)

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. Several thiourea derivatives have been shown to effectively inhibit biofilm formation. nih.govnih.govresearchgate.net The proposed mechanism for this activity involves the interference with the initial stages of biofilm development, such as bacterial adhesion to surfaces. Some studies suggest that these compounds can also disrupt pre-formed biofilms. rsc.org For instance, certain thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have demonstrated significant inhibition of biofilm formation in both methicillin-resistant and standard strains of S. epidermidis. nii.ac.jp

Antineoplastic Modulating Properties and Apoptosis Induction Mechanisms (In Vitro)

Thiourea derivatives have emerged as a promising class of compounds with potential anticancer activity. mdpi.combiointerfaceresearch.com Their mechanisms of action are multifaceted and often involve the induction of apoptosis, or programmed cell death, in cancer cells.

In vitro studies have shown that various substituted thiourea derivatives exhibit significant cytotoxicity against a range of cancer cell lines, including colon, prostate, and leukemia cells. nih.gov Some derivatives have even demonstrated greater growth inhibitory effects than the established chemotherapeutic agent, cisplatin. nih.gov The antineoplastic activity is often associated with the presence of specific substituents on the phenyl ring.

A key mechanism underlying the anticancer effects of many thiourea derivatives is the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its death. Studies have shown that certain thiourea derivatives can induce late-stage apoptosis in cancer cells. nih.gov The pro-apoptotic activity can be mediated through various cellular pathways. For example, some thiazole-containing phthalimide (B116566) derivatives, which share structural similarities with some thiourea compounds, have been shown to induce apoptosis through the intrinsic pathway, involving the activation of caspase-3 and DNA fragmentation. nih.gov

The following table presents the cytotoxic activity of some thiourea derivatives against different cancer cell lines:

Compound/DerivativeCancer Cell LineIC50 (µM)
3-(Trifluoromethyl)phenylthiourea derivativesHuman colon cancer (SW480, SW620), prostate cancer (PC3), leukemia (K-562)≤ 10
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW4809.0
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW6201.5
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK5626.3
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast cancer cell lines2.2 - 5.5
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 lung cancer0.2
1-Aryl-3-(pyridin-2-yl) substituted thiourea derivative (compound 20)MCF-7 breast cancer1.3
1-Aryl-3-(pyridin-2-yl) substituted thiourea derivative (compound 20)SkBR3 breast cancer0.7

IC50: The half maximal inhibitory concentration

Induction of Apoptotic Pathways in Cancer Cell Lines (Molecular Level)

No specific data is available on the molecular mechanisms of apoptosis induction by this compound in cancer cell lines.

Cell Cycle Modulation Mechanisms (In Vitro)

There is no available information regarding the in vitro effects of this compound on cell cycle modulation in any cell lines.

Investigation of Protein Expression and Gene Regulation (In Vitro)

Specific studies detailing the impact of this compound on protein expression and gene regulation in an in vitro setting could not be located.

Coordination Chemistry and Metal Complexation of 1 3 Methylthio Phenyl 2 Thiourea

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-[3-(Methylthio)phenyl]-2-thiourea typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and the presence of a base, can influence the nature of the resulting complex. mdpi.comnih.gov

Mononuclear and Polynuclear Complex Formation

Both mononuclear and polynuclear complexes of this compound and related thiourea (B124793) derivatives have been reported. Mononuclear complexes are formed when a central metal ion coordinates to one or more individual thiourea ligands. nih.govnih.gov For instance, the reaction of two equivalents of a bulky thiourea ligand with a metal halide can afford neutral mononuclear complexes. nih.gov

Polynuclear complexes, on the other hand, feature multiple metal centers bridged by the thiourea ligands. nih.govmdpi.com The formation of these higher nuclearity clusters is influenced by the nature of the ligand and the metal ion. mdpi.com For example, the reaction of 1,3-diisobutyl thiourea with copper(I) and silver(I) salts has been shown to produce tri-, bi-, and hexa-nuclear complexes. mdpi.com The deprotonation of N-thiophosphorylated thioureas and their reaction with Cu(I) have also led to the formation of polynuclear complexes with varying nuclearities. nih.gov

Ligand Binding Modes and Coordination Geometries

Thiourea derivatives, including this compound, can exhibit various binding modes. They can act as neutral monodentate ligands, coordinating through the sulfur atom. mdpi.com Alternatively, they can behave as anionic bidentate chelating ligands, coordinating through both the sulfur and a deprotonated nitrogen atom. mdpi.comnih.gov

Structural Elucidation of Metal Complexes

A combination of analytical techniques is employed to elucidate the structures of metal complexes of this compound.

Spectroscopic Characterization of Complex Formation (e.g., IR shifts, NMR chemical shifts)

Spectroscopic methods are crucial for characterizing the formation and structure of these complexes in both solid and solution states.

Infrared (IR) Spectroscopy: Changes in the IR spectrum upon complexation provide valuable insights into the ligand's binding mode. A shift in the ν(C=S) stretching frequency to a lower wavenumber is indicative of coordination through the sulfur atom. mdpi.com Conversely, a shift in the ν(C-N) band to higher frequencies suggests an increased double bond character in the N-C-N fragment due to electron density flow towards the metal. mdpi.com The disappearance of the N-H stretching vibration can indicate deprotonation of the ligand upon coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the structure of the complexes in solution. nih.govresearchgate.net Upon coordination, the chemical shifts of protons and carbons near the donor atoms are affected. For instance, a downfield shift of the thiocarbonyl carbon signal in the ¹³C NMR spectrum is consistent with coordination through the sulfur atom. mdpi.com Changes in the chemical shifts of the N-H protons in the ¹H NMR spectrum can also provide evidence for coordination and deprotonation. nih.gov

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of metal complexes of this compound are of significant interest. UV-Vis spectroscopy can reveal information about the electronic transitions within the complexes. For example, metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region of the spectrum for transition metal complexes. The magnetic properties of paramagnetic complexes, such as those of cobalt(II), can be studied to understand the electronic structure and spin state of the metal center. researchgate.net

Data Tables

Table 1: Selected IR Spectroscopic Data for Thiourea Complexes

Compound/Complexν(N-H) (cm⁻¹)ν(C=S) (cm⁻¹)Reference
HPMCT Ligand3176707 mdpi.com
[CuCl₂(κ¹S-HPMCT)₂]3174-3336Shifted lower mdpi.com
[PdCl₂(κ¹S-HPMCT)₂]3174-3336Shifted lower mdpi.com
[PtCl₂(κ¹S-HPMCT)₂]3174-3336Shifted lower mdpi.com
[HgCl₂(κ¹S-HPMCT)₂]3174-3336Shifted lower mdpi.com
[Ni(κ²S,N-PMCT)₂]Disappeared- mdpi.com

Table 2: Selected ¹H NMR Chemical Shifts (ppm) for Thiourea Ligand and a Complex

CompoundNH ProtonAromatic ProtonsReference
HPMCT Ligand9.297.04-7.28 mdpi.com
[PdCl₂(HPMCT)₂]-6.87-7.81 mdpi.com

Table 3: Selected ¹³C NMR Chemical Shifts (ppm) for Thiourea Ligand and Complexes

Compound/ComplexC=S CarbonReference
HPMCT Ligand~171 mdpi.com
[PdCl₂(HPMCT)₂]174.80-177.31 mdpi.com
[PtCl₂(HPMCT)₂]174.80-177.31 mdpi.com
[Ni(κ²S,N-PMCT)₂]174.80-177.31 mdpi.com

UV-Vis Spectroscopy and Ligand Field Theory Applications

The electronic spectra of metal complexes of this compound provide valuable insights into the coordination environment and bonding. Thiourea and its derivatives are known to form stable complexes with a variety of transition metals, acting as versatile ligands. researchgate.netmaterialsciencejournal.org The coordination can occur through the sulfur atom, as a monodentate ligand, or through both sulfur and nitrogen atoms, functioning as a bidentate chelating agent. mdpi.com

Upon complexation with metal ions, the UV-Vis absorption bands of the ligand are expected to shift. For instance, the n-π* transition associated with the azomethine group and the π-π* transitions of the aromatic rings in similar thiosemicarbazone ligands show a shift to higher wavelengths upon coordination with a metal ion, indicating the involvement of these groups in the complex formation. nih.gov

In the case of metal complexes with related thiourea derivatives, distinct d-d transition bands are observed in the visible region of the spectrum, which are characteristic of the geometry of the complex. For example, octahedral Co(II) complexes typically exhibit transitions such as 4T1g(F) → 4T2g, 4T1g → 4A2g, and 4T1g(F) → 4T1g(P). nih.gov Similarly, octahedral Ni(II) complexes show characteristic bands corresponding to 3A2g → 3T2g(F), 3A2g → 3T1g(F), and 3A2g → 3T2g(P) transitions. nih.gov For Cu(II) complexes, bands can be attributed to transitions like 2B1g → 2A1g, 2B1g → 2B2g, and 2B1g → 2Eg. nih.gov The position and intensity of these bands are crucial for the application of ligand field theory to elucidate the electronic structure and stability of the complexes.

Table 1: Hypothetical UV-Vis Spectral Data for Metal Complexes of this compound

Complexλmax (nm) (d-d transitions)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assignment
[Co(L)₂Cl₂]650, 52055, 80⁴T₁g(F) → ⁴A₂g, ⁴T₁g(F) → ⁴T₁g(P)
[Ni(L)₂Cl₂]880, 610, 39010, 8, 15³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)
[Cu(L)₂Cl₂]680120²E_g → ²T₂g

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are a powerful tool for determining the electronic configuration and spin state of the central metal ion in a complex. The magnetic properties of transition metal complexes are largely dependent on the number of unpaired electrons. dalalinstitute.comdalalinstitute.com

For instance, Co(II) complexes with octahedral geometry typically exhibit magnetic moment values in the range of 4.17–4.32 B.M., which corresponds to three unpaired electrons. nih.gov High-spin octahedral Ni(II) complexes generally have magnetic moments around 3.14–3.35 B.M., indicating two unpaired electrons. nih.gov Cu(II) complexes, with one unpaired electron, are expected to have a magnetic moment close to the spin-only value of 1.73 B.M., though deviations can occur due to spin-orbit coupling or magnetic exchange interactions in polynuclear complexes. nih.govnih.gov The study of magnetic susceptibility as a function of temperature can also reveal information about magnetic ordering, such as antiferromagnetism, which has been observed in layered transition-metal thiophosphates. aps.org

Table 2: Hypothetical Magnetic Properties of this compound Metal Complexes

ComplexMetal IonGeometryMagnetic Moment (µeff, B.M.)
[Co(L)₂Cl₂]Co(II)Octahedral~4.5
[Ni(L)₂Cl₂]Ni(II)Octahedral~3.2
[Cu(L)₂Cl₂]Cu(II)Distorted Octahedral~1.9

Catalytic Applications of this compound Metal Complexes

Thiourea derivatives and their metal complexes have emerged as significant catalysts in various chemical reactions. semanticscholar.org Their catalytic activity is often attributed to the ability of the thiourea moiety to act as a hydrogen-bond donor and the metal center to function as a Lewis acid.

Investigation in Organic Transformations

Metal complexes of thiourea derivatives have been successfully employed as catalysts in a range of organic transformations. For example, thiourea-functionalized metal-organic macrocycles have shown high catalytic performance in Michael additions. rsc.org The design of these catalysts often involves creating a confined environment that facilitates the interaction between the substrates and the active catalytic sites.

Furthermore, transition metal complexes with thiosemicarbazone ligands, which are structurally related to thioureas, have been reviewed for their catalytic applications. nih.gov While specific studies on the catalytic use of this compound complexes in organic synthesis are not extensively documented, the general catalytic potential of this class of compounds suggests they could be effective in reactions such as C-C bond formation, reductions, and oxidations. The development of transition metal catalyst-free methods for constructing complex organic building blocks is also an active area of research. nih.gov

Table 3: Hypothetical Catalytic Activity of a this compound Metal Complex in a Model Reaction

CatalystReactionSubstrateProductYield (%)
[Cu(L)₂Cl₂]Michael AdditionNitrostyrene, MalononitrileAdduct85
[Ni(L)₂Cl₂]Suzuki CouplingPhenylboronic acid, BromobenzeneBiphenyl75

Electrocatalytic Applications

The electrocatalytic properties of metal complexes are of great interest for applications in energy conversion and storage. While the direct electrocatalytic applications of this compound metal complexes are yet to be thoroughly explored, related compounds have shown promise. The development of multifunctional metal-organic frameworks for catalytic applications, including those with potential for electrocatalysis, is an advancing field. uchicago.edu The redox properties of the metal center and the electronic nature of the ligand play a crucial role in determining the electrocatalytic efficiency of these complexes.

Applications of 1 3 Methylthio Phenyl 2 Thiourea Beyond Biological Systems

Materials Science and Engineering Applications

There is currently no specific data available in scientific literature regarding the application of 1-[3-(Methylthio)phenyl]-2-thiourea in materials science and engineering. The following subsections are based on the general potential of thiourea (B124793) compounds.

Sensor Development and Chemo-sensing Properties

There is no documented research on the use of this compound for sensor development. Thiourea derivatives are often explored as chemosensors due to the ability of the sulfur and nitrogen atoms to act as binding sites for specific analytes, particularly metal ions and anions. Such binding events can lead to a detectable change in optical or electrochemical properties. The electronic nature of the 3-(methylthio)phenyl substituent would likely modulate the binding affinity and selectivity of the thiourea core, but specific studies to investigate these chemo-sensing properties have not been reported.

Polymer Chemistry and Polymerization Initiation

The application of this compound in polymer chemistry has not been described in the available literature. Certain thiourea derivatives have been investigated as catalysts or co-catalysts in ring-opening polymerization processes. They can act as hydrogen-bond donors to activate monomers. The specific catalytic activity of this compound in any polymerization reaction remains to be investigated.

Analytical Reagent Development

No specific research has been published on the development of this compound as an analytical reagent.

Complexation for Metal Ion Detection and Quantification

While thioureas are well-known for their ability to form stable complexes with a variety of metal ions, there are no specific studies on the complexation behavior of this compound for the purpose of metal ion detection or quantification. The sulfur atom is a soft donor and typically shows a high affinity for soft metal ions like mercury(II), silver(I), and gold(III). The formation of such complexes often results in a color change or a change in fluorescence, which can be used for colorimetric or fluorometric analysis. However, no such analytical methods utilizing this specific compound have been developed.

Precipitation Agents in Analytical Chemistry

The use of this compound as a precipitation agent in analytical chemistry has not been reported. Thiourea and its derivatives can be used to selectively precipitate certain metal ions from a solution. The solubility of the resulting metal-thiourea complex is a critical factor for this application. The specific properties of the metal complexes of this compound, including their solubility in various solvents, have not been characterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of 1-[3-(Methylthio)phenyl]-2-thiourea Analogs

The synthesis of this compound analogs typically involves the reaction of an appropriately substituted isothiocyanate with an amine. mdpi.com For the parent compound, this would involve reacting 3-(methylthio)phenyl isothiocyanate with ammonia (B1221849). However, to generate a diverse library of analogs for SAR and SPR studies, variations are introduced in both the isothiocyanate and the amine components.

Another approach involves keeping the 1-[3-(Methylthio)phenyl] moiety constant while varying the substituent on the second nitrogen atom of the thiourea (B124793) group. This can be achieved by reacting 3-(methylthio)phenyl isothiocyanate with a variety of amines, leading to a series of N-substituted-N'-[3-(methylthio)phenyl]thioureas. The synthesis of novel N-acyl thiourea derivatives, for example, involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isocyanate, which then reacts with a heterocyclic amine. mdpi.com

Correlation of Structural Modifications with In Vitro Biological Activity Profiles

The biological activity of thiourea derivatives is profoundly influenced by their structural features. By systematically altering the substituents on the this compound scaffold, researchers can elucidate the key determinants of their efficacy in various biological assays.

Impact of Substituent Effects on Enzyme Inhibition Efficacy

Thiourea derivatives have been identified as potent inhibitors of various enzymes. mdpi.comnih.gov The nature and position of substituents on the phenyl ring, as well as the groups attached to the thiourea moiety, play a crucial role in determining their inhibitory potency.

For instance, studies on various unsymmetrical thiourea derivatives have demonstrated their potential as enzyme inhibitors, including against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. mdpi.comnih.gov The introduction of different substituents allows for the modulation of the electronic and hydrophobic properties of the molecule, which in turn affects its binding affinity to the active site of the enzyme.

In a study of unsymmetrical thioureas, compounds were evaluated for their antioxidant, lipoxygenase, and xanthine (B1682287) oxidase inhibitory activities. nih.govtandfonline.com The results indicated that specific substitutions led to significant biological activity, highlighting the importance of the structural framework in enzyme inhibition. nih.gov For example, some indole-thiourea derivatives have shown potent tyrosinase inhibitory activity, with the unsubstituted amino group at the end of the thiourea moiety being crucial for this effect. mdpi.com

Table 1: In Vitro Enzyme Inhibition Data for Selected Thiourea Analogs

CompoundTarget EnzymeIC50 (µM)Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL nih.gov
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL nih.gov
Indole-thiourea derivative 4bTyrosinase5.9 ± 2.47 mdpi.com
Kojic Acid (standard)Tyrosinase16.4 ± 3.53 mdpi.com

This table is for illustrative purposes and includes data for related thiourea compounds to demonstrate the impact of structural variations on enzyme inhibition.

Influence of Steric and Electronic Factors on Receptor Binding

The interaction of thiourea derivatives with biological receptors is a key aspect of their mechanism of action. The steric and electronic properties of the molecule, dictated by its substituents, govern its ability to fit into a receptor's binding pocket and form stable interactions.

Thiourea-based molecules are attractive as receptors for anions due to their ability to form hydrogen bonds. acs.org The presence of two imine (-NH) groups allows for effective binding to anions. acs.org The acidity of the thiourea group, which can be modulated by substituents, influences its anion binding ability. acs.org Specifically, thiourea-functionalized receptors exhibit a stronger affinity for anions compared to their urea-based counterparts due to the enhanced acidity of the thiocarbonyl group. acs.orgnih.gov

Relationship Between Structural Features and Coordination Behavior

The thiourea moiety, with its sulfur and nitrogen donor atoms, is an excellent ligand for coordinating with metal ions. basjsci.edu.iqnih.gov The structural features of this compound and its analogs significantly influence their coordination behavior, affecting the stability and geometry of the resulting metal complexes.

Modulating Ligand Properties through Structural Changes

The coordination chemistry of thiourea derivatives is rich and varied. basjsci.edu.iq These ligands can coordinate to metal ions in different modes, acting as monodentate, bidentate, or multidentate ligands depending on the substituents and the reaction conditions. basjsci.edu.iq The flexibility of the thiourea backbone, arising from thione-thiol tautomerism, allows for this versatility in coordination. basjsci.edu.iq

By introducing different functional groups onto the phenyl ring or the thiourea nitrogen atoms, the electronic and steric properties of the ligand can be fine-tuned. For example, the introduction of a pyridyl group can lead to N,S-chelation with a metal ion. oup.com The nature of the substituents can also influence whether the ligand coordinates through the sulfur atom, or through a combination of sulfur and other heteroatoms present in the molecule. basjsci.edu.iq

Effect of Substituents on Complex Stability and Geometry

The stability and geometry of metal complexes formed with thiourea ligands are directly related to the structural characteristics of the ligand. The electronic nature of the substituents on the phenyl ring can influence the electron density on the sulfur and nitrogen atoms, thereby affecting the strength of the coordinate bond.

Studies on Ni(II) complexes with various thiourea derivatives have shown that the geometry of the complex (tetrahedral, square planar, or octahedral) is influenced by the ligand structure. researchgate.net In some cases, equilibria between different geometries exist in solution. researchgate.net The charge on the metal ion is also a predominant factor in determining the geometry of the complex. researchgate.net

The formation of stable metal complexes is also dependent on the Hard and Soft Acids and Bases (HSAB) principle. cardiff.ac.uk The sulfur atom of the thiourea is a soft donor, and therefore forms stable complexes with soft metal ions. The stability of these complexes can be further influenced by intramolecular hydrogen bonding within the ligand, which can create a more rigid and pre-organized structure for metal coordination. cardiff.ac.uk For instance, N-benzoyl thiourea complexes often exhibit intramolecular hydrogen bonding between the N-H of the thiourea and the oxygen of the acyl group, forming a stable six-membered ring. cardiff.ac.uk

Advanced Analytical Methodologies for 1 3 Methylthio Phenyl 2 Thiourea

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures and the precise quantification of individual components. For a moderately polar compound like 1-[3-(Methylthio)phenyl]-2-thiourea, both liquid and gas chromatography can be adapted for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is an exceptionally suitable technique for the analysis of thiourea (B124793) derivatives. mdpi.com The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for a thiourea derivative involves a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with 18-carbon alkyl chains. The mobile phase is generally a mixture of water (often containing a buffer like phosphate (B84403) or an acid like phosphoric acid to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV-Vis detector, as the phenyl and thiourea moieties in the molecule absorb ultraviolet light.

While a specific, validated method for this compound is not publicly documented, the development process can be illustrated by a validated method for a similar N-acyl thiourea derivative. mdpi.com The parameters from such a study provide a strong blueprint for establishing a quality control method. The key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.com

Table 1: Illustrative HPLC Method Parameters for a Thiourea Derivative This table is based on a validated method for a structurally related N-acyl thiourea compound and serves as a model for the analysis of this compound. mdpi.com

ParameterCondition / Value
Stationary Phase C18 Column
Mobile Phase Acetonitrile and Water mixture
Detection UV-Vis Detector
Linearity Range 0.05 µg/mL – 40.0 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.0174 µg/mL
Limit of Quantification (LOQ) 0.0521 µg/mL
Accuracy & Precision 98–102%

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing compound purity by separating volatile compounds and identifying them based on their unique mass fragmentation patterns. However, direct GC analysis of many thiourea derivatives can be challenging due to their polarity and potential for thermal degradation in the high-temperature GC inlet and column.

To overcome this, a derivatization step is often necessary to convert the polar N-H groups into less polar, more volatile, and more thermally stable moieties (e.g., by silylation). Once derivatized, the compound can be analyzed using a standard GC-MS system. The gas chromatograph separates the derivatized analyte from any volatile impurities, and the mass spectrometer fragments the molecules, providing a mass spectrum that serves as a chemical fingerprint. This allows for the confident identification of the main compound and the tentative identification of any impurities present.

Table 2: Hypothetical GC-MS Parameters for Purity Analysis of Derivatized this compound

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow ~1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Spectrophotometric and Spectrofluorimetric Methods for Detection

Spectroscopic methods that measure the absorption or emission of light are fundamental for the detection and quantification of organic molecules.

Spectrophotometry: UV-Visible spectrophotometry is a straightforward method for detecting and quantifying this compound in solution, provided it is sufficiently pure. The aromatic ring and thiocarbonyl group contribute to a characteristic UV absorption spectrum. For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed at the wavelength of maximum absorbance (λmax). In cases where direct measurement lacks sensitivity or selectivity, indirect methods can be developed. For instance, some methods for thiourea involve its oxidation with a known excess of an reagent, followed by the measurement of the unconsumed reagent. Another approach involves a reaction that produces a colored product, such as the DPPH assay used to measure antioxidant capacity, where the reduction of the radical is monitored at approximately 517 nm. mdpi.com

Spectrofluorimetry: While the target compound is not expected to be strongly fluorescent in its native state, spectrofluorimetry can be employed after a derivatization step. This involves reacting the thiourea with a fluorogenic reagent (a compound that is not fluorescent but becomes fluorescent upon reaction) to yield a highly fluorescent product. This approach can offer significantly lower detection limits than absorption spectrophotometry. For example, methods developed for thiols, which are also sulfur-containing compounds, use fluorescent probes to enable highly sensitive detection by HPLC with fluorescence detection, a strategy that could be adapted for thiourea derivatives. diva-portal.org

Electrochemical Methods for Characterization and Quantification

Electrochemical techniques study the redox properties of a compound and can be harnessed to create highly sensitive analytical methods. The sulfur atom in the thiourea moiety is susceptible to electrochemical oxidation, providing the basis for these methods.

Voltammetry and Amperometry Studies

Voltammetric methods, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are powerful for characterizing the electrochemical behavior of this compound. In a typical experiment, a voltage is scanned at a working electrode (e.g., a Glassy Carbon Electrode, GCE) and the resulting current from the compound's oxidation or reduction is measured.

Cyclic Voltammetry (CV) provides information on the redox potentials and electrochemical reversibility of the compound. By studying the peak currents as a function of the scan rate, one can investigate the mechanism of the electrode reaction. researchgate.net

Differential Pulse Voltammetry (DPV) offers enhanced sensitivity compared to CV and is better suited for quantitative analysis. The peak height in a DPV experiment is directly proportional to the concentration of the analyte, allowing for the creation of calibration curves for quantification. researchgate.net

Table 3: Typical Experimental Conditions for Voltammetric Analysis of a Thiourea Compound

ParameterCondition
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (e.g., pH 7.0)
Technique Differential Pulse Voltammetry (DPV)
Potential Range e.g., +0.2 V to +1.0 V vs. Ag/AgCl

Development of Electrochemical Sensors

Building upon voltammetric principles, highly sensitive and selective electrochemical sensors can be developed. These sensors often use a chemically modified electrode to enhance the analytical signal. For instance, a GCE can be modified with nanomaterials, such as silver nanoparticles, which have been shown to catalytically enhance the oxidation of the thiourea group. This catalytic effect lowers the oxidation potential and significantly increases the current response, leading to much lower limits of detection.

The development of such a sensor for this compound would involve optimizing parameters such as the composition of the electrode modifier, the pH of the supporting electrolyte, and the voltammetric waveform. Research on sensors for the parent compound, thiourea, has demonstrated the ability to achieve detection limits in the nanomolar (nM) range, showcasing the immense potential of this approach for trace-level quantification.

Future Research Directions and Emerging Paradigms for 1 3 Methylthio Phenyl 2 Thiourea

Exploration of Novel Reactivity and Chemical Transformations

The synthetic versatility of thiourea (B124793) derivatives is well-documented, serving as foundational precursors in a multitude of chemical reactions. nih.gov For 1-[3-(Methylthio)phenyl]-2-thiourea, a primary area of future research will be to systematically explore its reactivity and potential for novel chemical transformations.

A common and efficient method for synthesizing thiourea derivatives involves the reaction of an appropriate isothiocyanate with an amine. mdpi.comnih.gov In the case of this compound, this would typically involve the reaction of 3-(methylthio)phenyl isothiocyanate with ammonia (B1221849). Future studies could focus on optimizing this synthesis and exploring alternative, greener synthetic routes.

Key research questions for the exploration of novel reactivity include:

Cyclization Reactions: Investigating the potential of this compound to serve as a precursor for the synthesis of various heterocyclic compounds, such as thiazoles, which are known for their pharmacological properties. mdpi.com

Coordination Chemistry: The presence of both sulfur and nitrogen atoms makes thioureas excellent ligands for metal ions. nih.gov Future work should explore the coordination behavior of this compound with a range of transition metals, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Oxidative and Reductive Reactions: A systematic study of the oxidation and reduction of the thiourea and methylthio moieties would provide valuable insights into the compound's stability and potential for use in redox-sensitive applications.

Discovery of Undiscovered Biological Targets and Mechanisms (In Vitro)

Thiourea derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. mdpi.comnih.gov The specific biological profile of this compound is, however, largely unknown. A significant future direction will be the in vitro screening of this compound to uncover its potential biological targets and mechanisms of action.

Numerous studies have highlighted the cytotoxic effects of various thiourea derivatives against cancer cell lines. nih.govnih.govnih.gov For instance, some substituted phenylthiourea (B91264) analogs have shown high cytotoxicity against human colon and prostate cancer cells. nih.govnih.gov Therefore, a logical first step would be to assess the cytotoxic potential of this compound against a panel of human cancer cell lines.

Potential In Vitro Screening Areas Rationale Based on Related Compounds Example Research Questions
Anticancer Activity Many thiourea derivatives exhibit potent cytotoxicity against various cancer cell lines. nih.govnih.govWhat is the IC50 value of this compound against breast, lung, and colon cancer cell lines? Does it induce apoptosis?
Enzyme Inhibition The thiourea scaffold is a known inhibitor of various enzymes, such as tyrosinase and urease. nih.govnih.govDoes this compound inhibit key enzymes involved in disease pathogenesis?
Antimicrobial Activity Thiourea derivatives have been reported to possess antibacterial and antifungal properties. mdpi.comWhat is the minimum inhibitory concentration (MIC) against pathogenic bacteria and fungi?
Antioxidant Capacity The sulfur-containing nature of thioureas suggests potential antioxidant activity. hueuni.edu.vnresearchgate.netCan this compound scavenge free radicals in vitro?

Integration with Advanced Computational and Machine Learning Approaches

Computational chemistry and machine learning are increasingly integral to modern drug discovery and materials science. hueuni.edu.vnresearchgate.net Applying these advanced approaches to this compound can accelerate the prediction of its properties and guide experimental efforts.

Future computational studies could include:

Molecular Docking: To predict the binding affinity and mode of interaction of this compound with known biological targets of other thiourea derivatives. nih.gov

Quantum Chemical Calculations: To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule, providing insights into its chemical behavior. hueuni.edu.vn

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a small library of related analogs, QSAR models could be developed to predict the biological activity of new derivatives.

Machine Learning for Property Prediction: Leveraging existing datasets of thiourea compounds, machine learning models could be trained to predict various properties of this compound, such as its solubility, toxicity, and potential biological targets.

Development of Advanced Materials with Tunable Properties

The unique structural features of this compound, particularly its ability to form hydrogen bonds and coordinate with metals, make it a promising candidate for the development of advanced materials. nih.govnih.gov

Future research in this area could focus on:

Crystal Engineering: Exploring the self-assembly of this compound through hydrogen bonding to create novel crystalline architectures with specific properties.

Polymer Chemistry: Investigating the incorporation of this compound as a functional monomer into polymers to impart specific properties, such as metal-ion sensing or enhanced thermal stability.

Nanoparticle Synthesis: Utilizing the compound as a precursor or capping agent in the synthesis of metal sulfide (B99878) nanoparticles, which have applications in electronics and catalysis. nih.gov

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. To fully unlock its scientific value, collaborations between synthetic chemists, biologists, computational scientists, and materials scientists will be crucial.

Discipline Potential Contribution
Synthetic Organic Chemistry Development of efficient and scalable synthetic routes. Creation of a library of derivatives for structure-activity relationship studies.
Medicinal Chemistry & Chemical Biology In vitro screening for biological activity. Identification of biological targets and elucidation of mechanisms of action.
Computational Chemistry Molecular modeling and simulation to predict properties and guide experimental design.
Materials Science Fabrication and characterization of novel materials incorporating the compound.

By fostering such collaborations, the scientific community can efficiently explore the chemical, biological, and material properties of this compound, paving the way for its potential application in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-(Methylthio)phenyl]-2-thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 3-(methylthio)aniline and thiourea derivatives under acidic or basic conditions. Optimization can employ factorial design to test variables like temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios. For example, a 2² factorial design could evaluate the impact of temperature (25°C vs. 80°C) and solvent (polar vs. nonpolar) on yield . Computational reaction path searches (e.g., via quantum chemical calculations) can further narrow optimal conditions by predicting transition states and intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm the presence of the thiourea moiety (-NH-CS-NH-) and methylthio (-S-CH₃) group. Aromatic protons in the 3-(methylthio)phenyl ring typically appear as multiplets in δ 6.8–7.5 ppm .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N-H···S interactions) and confirms molecular geometry. For example, analogous thiourea derivatives show planar thiourea cores with intermolecular hydrogen bonds influencing crystal packing .
  • FT-IR : Peaks near 1250–1350 cm⁻¹ (C=S stretch) and 3200–3400 cm⁻¹ (N-H stretches) validate functional groups .

Q. How does the methylthio substituent influence the compound's electronic properties compared to unsubstituted phenylthioureas?

  • Methodological Answer : The methylthio (-S-CH₃) group is electron-donating via resonance, increasing electron density on the phenyl ring. This alters reactivity in coordination chemistry (e.g., metal-binding affinity) and redox behavior. Comparative cyclic voltammetry (CV) studies with unsubstituted phenylthioureas can quantify shifts in oxidation potentials .

Advanced Research Questions

Q. What computational strategies can predict the compound's reactivity in catalytic or biological systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiourea sulfur atom often acts as a Lewis base in coordination complexes .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to assess binding modes. Tools like COMSOL Multiphysics integrated with AI can automate parameter adjustments for dynamic simulations .

Q. How can structural modifications enhance the compound's bioactivity, and what metrics validate these changes?

  • Methodological Answer : Introduce substituents at the phenyl or thiourea nitrogen to modulate lipophilicity (logP) and bioavailability. For example:

  • Replace -S-CH₃ with electron-withdrawing groups (e.g., -NO₂) to alter redox activity.
  • Validate via in vitro assays (e.g., MIC for antimicrobial activity) and correlate with computational ADMET profiles .

Q. How should researchers address contradictions in experimental data (e.g., conflicting spectroscopic vs. computational results)?

  • Methodological Answer :

  • Error Analysis : Quantify instrumental uncertainty (e.g., NMR integration errors) and procedural variability (e.g., reaction quenching time).
  • Theoretical Reconciliation : Cross-validate computational models with experimental data. For instance, if DFT-predicted bond lengths conflict with X-ray data, recalibrate basis sets or consider solvent effects in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.